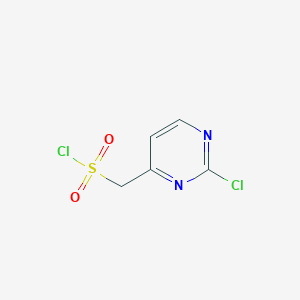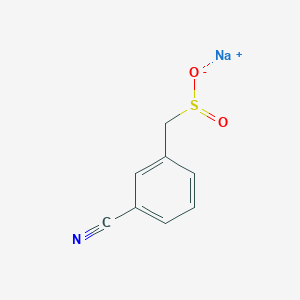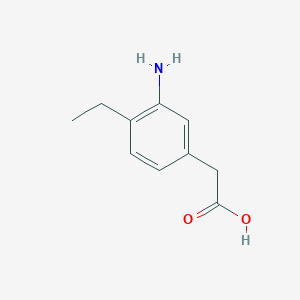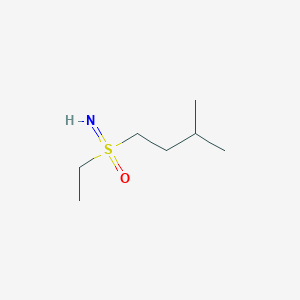
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves the reaction of tert-butylamine with 2-(4-formyl-2,6-dimethylphenoxy)acetic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways . The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-tert-butyl-2-(4-formylphenoxy)acetamide: This compound lacks the dimethyl groups on the phenoxy ring, which may affect its reactivity and binding properties.
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)propionamide: This compound has a propionamide group instead of an acetamide group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10-6-12(8-17)7-11(2)14(10)19-9-13(18)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,18) |
InChI-Schlüssel |
AXQVXOQEAOJEFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)(C)C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


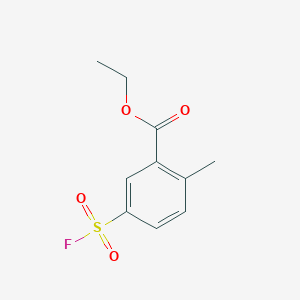
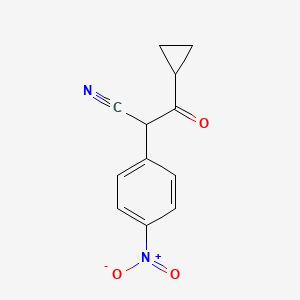
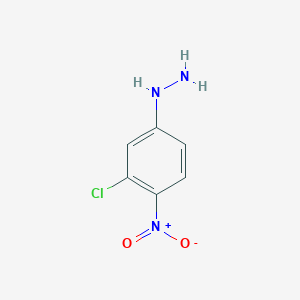
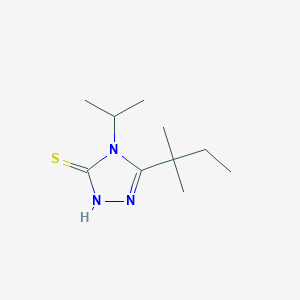
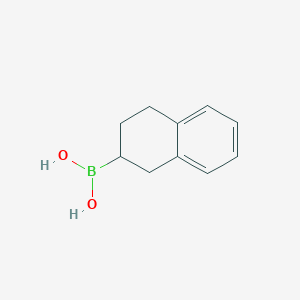
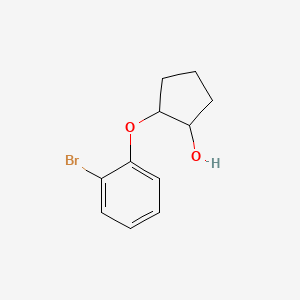
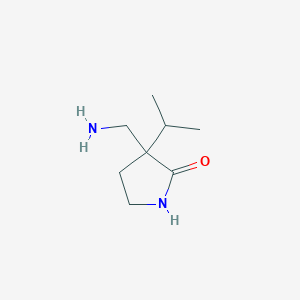
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)

